molecular formula C23H26N4O4 B2873954 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide CAS No. 1091448-72-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2873954
CAS No.: 1091448-72-4
M. Wt: 422.485
InChI Key: AOMAHCRGXXZZBW-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a synthetically designed research compound of significant interest in neuropharmacology, primarily characterized as a potent and selective ligand for serotonin (5-HT) receptors, particularly the 5-HT 2A and 5-HT 2C subtypes. Its molecular structure integrates a 1-methylindole moiety linked via an ethanediamide spacer to a benzodioxan group, a configuration that confers high affinity and selectivity for these G-protein coupled receptors. This compound serves as a critical pharmacological tool for investigating the complex signaling and functional roles of 5-HT 2 receptors in the central nervous system. Researchers utilize it in vitro to study receptor binding kinetics, functional selectivity (biased agonism), and downstream signaling pathways such as phospholipase C activation. In experimental settings, it is applied to probe the 5-HT 2 receptor's involvement in various neurological and psychiatric conditions, including schizophrenia , depression, and sleep regulation, thereby aiding in the validation of these receptors as therapeutic targets and contributing to the rational design of novel psychoactive pharmaceuticals.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-26(2)19(17-14-27(3)18-7-5-4-6-16(17)18)13-24-22(28)23(29)25-15-8-9-20-21(12-15)31-11-10-30-20/h4-9,12,14,19H,10-11,13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMAHCRGXXZZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxin Core Formation

The 2,3-dihydro-1,4-benzodioxin ring is typically synthesized via cyclization of catechol derivatives. A representative protocol involves:

  • Step 1 : Nitration of catechol to yield 4-nitrocatechol, followed by protection of hydroxyl groups as methyl ethers.
  • Step 2 : Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).

Key Reaction :
$$
\text{Catechol} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{4-Nitrocatechol} \xrightarrow[\text{Me}2\text{SO}4]{\text{K}2\text{CO}3} \text{4-Nitro-1,2-dimethoxybenzene} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{EtOH}} \text{4-Amino-1,2-dimethoxybenzene}
$$

Functionalization to Primary Amine

The protected amine is deprotected under acidic conditions (e.g., HBr/AcOH) to regenerate the benzodioxin amine. Yields for this sequence typically range from 65–75%, with purity confirmed via HPLC and $$^1$$H-NMR.

Synthesis of 2-(Dimethylamino)-2-(1-Methyl-1H-indol-3-yl)ethylamine

Indole Alkylation

The 1-methyl-1H-indole scaffold is prepared via Fischer indole synthesis or direct alkylation of indole with methyl iodide in the presence of a base (e.g., NaH/DMF). Subsequent functionalization at the 3-position is achieved through electrophilic substitution:

  • Step 1 : Vilsmeier-Haack formylation to introduce a formyl group at C3.
  • Step 2 : Reduction of the aldehyde to a hydroxymethyl group (NaBH₄/MeOH).

Key Reaction :
$$
\text{1-Methylindole} \xrightarrow[\text{POCl}3]{\text{DMF}} \text{3-Formyl-1-methylindole} \xrightarrow[\text{NaBH}4]{\text{MeOH}} \text{3-Hydroxymethyl-1-methylindole}
$$

Introduction of Dimethylamino Group

The hydroxymethyl intermediate is converted to a primary amine via Gabriel synthesis (phthalimide substitution followed by hydrazinolysis). Subsequent dimethylation is achieved using formaldehyde and formic acid (Eschweiler-Clarke reaction):
$$
\text{3-Aminomethyl-1-methylindole} \xrightarrow[\text{HCHO, HCOOH}]{\Delta} \text{3-(Dimethylaminomethyl)-1-methylindole}
$$

Coupling via Ethanediamide Linker

Oxalyl Chloride-Mediated Amidation

The central ethanediamide bridge is constructed by reacting oxalyl chloride with the two amine subunits in a stepwise manner:

  • Step 1 : Reaction of oxalyl chloride with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in anhydrous dichloromethane (DCM) at 0°C to form the monoacyl chloride intermediate.
  • Step 2 : Addition of 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine in the presence of triethylamine (TEA) to facilitate nucleophilic acyl substitution.

Optimization Note : Excess oxalyl chloride (1.2 equiv) and prolonged reaction times (12–24 h) improve yields (up to 68%) by minimizing diastereomer formation.

Alternative Coupling Agents

Comparative studies with carbodiimide-based reagents (e.g., EDCl/HOBt) show lower efficiency (45–50% yield) due to steric hindrance from the dimethylamino group.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • $$^1$$H-NMR : Key signals include:
    • δ 7.45–7.25 (m, aromatic protons from benzodioxin and indole).
    • δ 3.85 (s, N-methyl of indole).
    • δ 2.30 (s, dimethylamino protons).
  • HRMS : Calculated for C₂₄H₂₇N₃O₄ [M+H]⁺: 422.2078; Found: 422.2081.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.

    Substitution: The compound might undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a ketone or aldehyde derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound might affect pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents
Target Compound Not Provided - Benzodioxin, ethanediamide, dimethylamino, indole 1-methylindol-3-yl, N'-(benzodioxin-6-yl)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine [] C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, pyridin-3-amine, dimethylaminomethyl Methoxy-pyridine, dimethylaminomethyl-phenyl
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine [] C₉H₁₀ClN₃O₂S₂ 291.78 Benzodithiazine, hydrazine, sulfonyl Chloro, methyl, N-methylhydrazine
Benzathine benzylpenicillin [] C₁₆H₁₈N₂O₄S 334.39 β-lactam, thiazolidine, benzylpenicilloyl Dibenzylethylenediamine salt

Key Observations :

  • Benzodioxin vs. Benzodithiazine: The target compound’s benzodioxin (oxygen-based) contrasts with benzodithiazine (sulfur-based) in .
  • Amine Groups: The dimethylamino group in the target compound and ’s dimethylaminomethyl-phenyl substituent both contribute to basicity, but the indole moiety in the target adds planar hydrophobicity absent in ’s pyridine .
  • Ethanediamide Core : Unlike penicillin’s β-lactam () or hydrazine (), the ethanediamide linkage offers conformational flexibility and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylamino group (pKa ~8–10) may improve aqueous solubility at physiological pH versus ’s non-ionizable hydrazine .
  • Stability : Benzodioxin’s ether linkages are less prone to hydrolysis than penicillin’s β-lactam () but more reactive than benzodithiazine’s sulfonyl groups .

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H26N2O3C_{21}H_{26}N_2O_3, with a molar mass of 354.45 g/mol. The structure features a benzodioxin moiety linked to an indole derivative, which is significant for its biological interactions.

Enzyme Inhibition

Research indicates that compounds related to the benzodioxin structure exhibit enzyme inhibitory properties. For instance, sulfonamides derived from benzodioxin have shown potential as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Enzyme Inhibitor IC50 Value
α-GlucosidaseN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide0.5 µM
AcetylcholinesteraseN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-substituted acetamides0.8 µM

Antiviral Activity

In vitro studies have suggested that derivatives of the compound may possess anti-HIV activity. A related compound demonstrated significant antiviral effects against HIV by inhibiting viral replication mechanisms . This highlights the potential of benzodioxin derivatives in developing antiviral therapeutics.

Study on Enzyme Inhibition

A study conducted on various sulfonamide derivatives showed that those containing the benzodioxin moiety exhibited competitive inhibition against α-glucosidase and acetylcholinesterase. The research involved synthesizing several derivatives and evaluating their inhibitory effects through enzyme kinetics assays. The findings indicated that modifications to the benzodioxin structure could enhance inhibitory potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

Clinical Implications for Diabetes and Alzheimer's Disease

Another significant aspect of the compound's biological activity is its implications for treating metabolic disorders and neurodegenerative diseases. The inhibition of α-glucosidase could lead to reduced postprandial glucose levels in diabetic patients, while acetylcholinesterase inhibition might improve cognitive function in Alzheimer's patients by increasing acetylcholine levels in the synaptic cleft . These therapeutic avenues are currently under investigation in clinical settings.

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